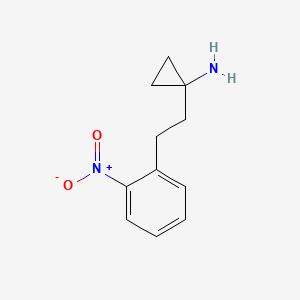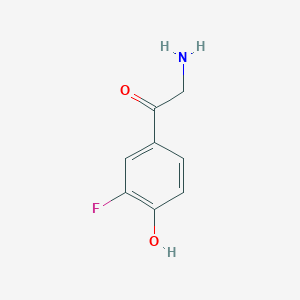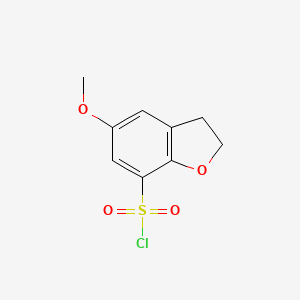
tert-butyl N-(2-hydroxy-4-phenylbutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-hydroxy-4-phenylbutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a hydroxy group, and a phenyl group attached to a butyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-4-phenylbutyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-hydroxy-4-phenylbutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(2-hydroxy-4-phenylbutyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the carbamate group to an amine.
Substitution: The hydroxy group in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of a halide derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(2-hydroxy-4-phenylbutyl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily removed under mild acidic conditions, making it useful in multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions. The hydroxy and phenyl groups provide sites for binding and interaction with enzymes.
Medicine: The compound has potential applications in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-hydroxy-4-phenylbutyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the phenyl group.
tert-Butyl N-(4-hydroxybutyl)carbamate: Similar but with a different substitution pattern on the butyl chain.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar but with a shorter carbon chain.
Uniqueness: tert-Butyl N-(2-hydroxy-4-phenylbutyl)carbamate is unique due to the presence of both a hydroxy group and a phenyl group on the butyl chain. This combination of functional groups provides unique chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C15H23NO3 |
|---|---|
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
tert-butyl N-(2-hydroxy-4-phenylbutyl)carbamate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-11-13(17)10-9-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
FEPZKZRQTMUYRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13586112.png)
![2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13586113.png)










